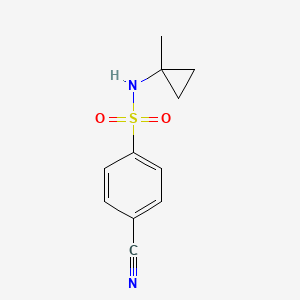
4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide, also known as CNS 5161, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied for its effects on the central nervous system. In
Aplicaciones Científicas De Investigación
4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161 has been studied for its potential therapeutic properties in various scientific research applications. Some of the most promising areas of research include its effects on cognitive function, anxiety, and depression. 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161 has been shown to improve cognitive function in animal studies, and it has also been studied for its potential to treat anxiety and depression.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which are all important neurotransmitters involved in cognitive function, mood regulation, and stress response.
Biochemical and Physiological Effects
4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161 has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as improve cognitive function and reduce anxiety and depression. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161 for lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161 is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161. One area of research could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its effects on other neurotransmitters and their associated pathways. Additionally, further research could explore the safety and efficacy of 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161 in humans, which would be an important step towards its potential use as a therapeutic agent.
Conclusion
In conclusion, 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161 is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its effects on cognitive function, anxiety, and depression, and has shown promising results in animal studies. While there are still many unanswered questions about its mechanism of action and potential therapeutic uses, 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161 represents an exciting area of research with many potential future directions.
Métodos De Síntesis
The synthesis of 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide 5161 involves the reaction of 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide with various reagents. One of the most common methods involves the reaction of 4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide with sodium hydride in dimethylformamide. The reaction produces the desired compound in good yield and high purity.
Propiedades
IUPAC Name |
4-cyano-N-(1-methylcyclopropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-11(6-7-11)13-16(14,15)10-4-2-9(8-12)3-5-10/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYVOEGTZSJVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

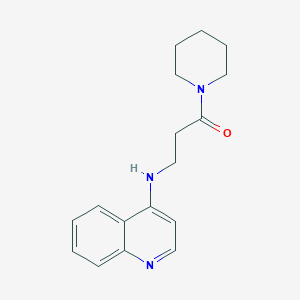
![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)
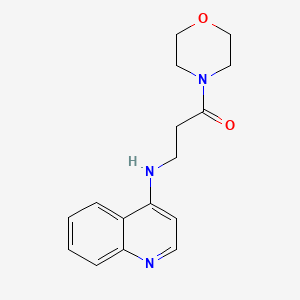
![N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6647496.png)
![4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)
![4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647512.png)
![1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea](/img/structure/B6647515.png)
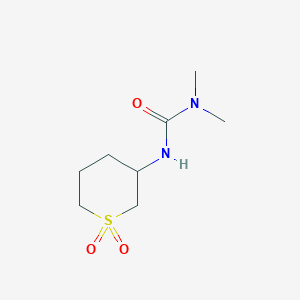
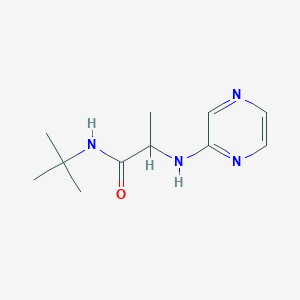
![4-bromo-3-methyl-N-[(E)-pent-3-enyl]benzenesulfonamide](/img/structure/B6647536.png)

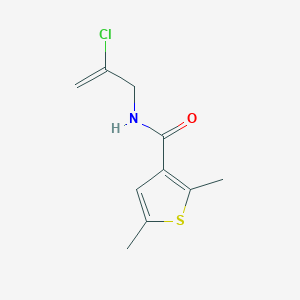

![2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6647597.png)